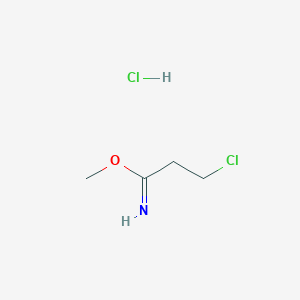
(1,2-Dimethyl-1H-indol-5-yloxy)-acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1,2-Dimethyl-1H-indol-5-yloxy)-acetic acid is an organic compound with the molecular formula C12H13NO3. It is a derivative of indole, a heterocyclic aromatic organic compound. This compound is of interest due to its unique structure, which combines the indole moiety with an acetic acid group, potentially offering diverse chemical reactivity and biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1,2-Dimethyl-1H-indol-5-yloxy)-acetic acid typically involves the following steps:
Starting Material: The synthesis begins with 1,2-dimethylindole.
Hydroxylation: The indole is hydroxylated at the 5-position to introduce the hydroxy group.
Esterification: The hydroxy group is then esterified with acetic acid under acidic conditions to form the this compound.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and using catalysts to enhance the reaction rate.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.
Reduction: The compound can be reduced under specific conditions to yield reduced forms of the indole ring.
Substitution: The acetic acid group can participate in substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products:
Oxidation Products: Various oxidized indole derivatives.
Reduction Products: Reduced forms of the indole ring.
Substitution Products: Compounds with different functional groups replacing the hydroxyl group.
Aplicaciones Científicas De Investigación
(1,2-Dimethyl-1H-indol-5-yloxy)-acetic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (1,2-Dimethyl-1H-indol-5-yloxy)-acetic acid involves its interaction with various molecular targets. The indole moiety can interact with biological receptors, enzymes, and other proteins, potentially modulating their activity. The acetic acid group may enhance the compound’s solubility and facilitate its transport within biological systems.
Comparación Con Compuestos Similares
- 1,2-Dimethyl-1H-indol-5-yl acetate
- (1,2-Dimethyl-1H-indol-5-yl)methylamine
- 2-((1,2-Dimethyl-1H-indol-5-yl)methyl)isoindoline-1,3-dione
Comparison:
- 1,2-Dimethyl-1H-indol-5-yl acetate: Similar structure but lacks the acetic acid group, which may affect its reactivity and biological activity.
- (1,2-Dimethyl-1H-indol-5-yl)methylamine: Contains an amine group instead of the acetic acid group, leading to different chemical properties and potential applications.
- 2-((1,2-Dimethyl-1H-indol-5-yl)methyl)isoindoline-1,3-dione: A more complex structure with additional functional groups, offering different reactivity and potential uses.
(1,2-Dimethyl-1H-indol-5-yloxy)-acetic acid stands out due to its unique combination of the indole moiety and acetic acid group, providing a versatile platform for chemical modifications and biological studies.
Propiedades
IUPAC Name |
2-(1,2-dimethylindol-5-yl)oxyacetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-8-5-9-6-10(16-7-12(14)15)3-4-11(9)13(8)2/h3-6H,7H2,1-2H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REAUDJIOJPUNBG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1C)C=CC(=C2)OCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-[(2-Chlorophenyl)methylidene]chromen-4-one](/img/structure/B1297168.png)
![2-Methyl-3H-imidazo[4,5-c]pyridine](/img/structure/B1297169.png)



![tert-butyl N-{3-[(tert-butoxycarbonyl)amino]-2-hydroxypropyl}carbamate](/img/structure/B1297173.png)



![3-Phenyl-5H-indeno[1,2-c]pyridazin-5-one](/img/structure/B1297178.png)
![1,3,8-Triazaspiro[4.5]decan-2-one](/img/structure/B1297181.png)
![8-Benzyl-1,3,8-triazaspiro[4.5]decan-2-one](/img/structure/B1297182.png)

![6-[(E)-(3-methoxyphenyl)methylidene]-6,7,8,9-tetrahydro-5H-benzo[a]cyclohepten-5-one](/img/structure/B1297198.png)
